Ethyl 4-(2-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Ethyl 4-(2-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C20H16ClN3O4 and its molecular weight is 397.82. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Pyrimidine Derivatives : A study by Farag, Kheder, and Mabkhot (2008) discusses the synthesis of new pyrimidine derivatives from ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate, showcasing the compound's utility in creating biologically active compounds with potential antimicrobial properties Farag et al., 2008.
Antimicrobial Evaluation : The synthesized pyrimidine derivatives were subjected to antimicrobial evaluation against various pathogens. The study highlights the importance of structural modification and functionalization in enhancing the antimicrobial efficacy of such compounds.
Chemical Characterization : In-depth chemical characterization, including 1H NMR, mass spectral analysis, and single crystal X-ray diffraction studies, has been conducted to elucidate the molecular structure and stability of these derivatives. For instance, Achutha et al. (2017) detailed the synthesis and structural analysis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, revealing insights into its molecular interactions and stability Achutha et al., 2017.
Regioselective Synthesis : Research by Ashton and Doss (1993) on the regioselective synthesis of 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates demonstrates the synthetic versatility of similar compounds, providing a foundation for the targeted design of new derivatives with enhanced biological activities Ashton & Doss, 1993.
Pharmacological Screening : Beyond antimicrobial properties, these compounds have been screened for other pharmacological activities, indicating the broad potential of ethyl 4-(2-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate derivatives in drug discovery and medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of a compound are usually proteins or enzymes in the body that the compound interacts with. For example, some compounds might inhibit cyclooxygenases (COX-1, COX-2) enzymes .
Mode of Action
The compound interacts with its targets, often leading to changes in the function of the target. For instance, a compound might inhibit an enzyme, preventing it from carrying out its normal function .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For example, inhibition of an enzyme could disrupt a metabolic pathway, leading to changes in the production of certain molecules .
Result of Action
The molecular and cellular effects of the compound’s action can vary widely, depending on the specific targets and pathways involved. Some compounds might lead to cell death, while others might alter cell function .
Properties
IUPAC Name |
ethyl 4-[(2-chlorobenzoyl)amino]-6-oxo-1-phenylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O4/c1-2-28-20(27)18-16(22-19(26)14-10-6-7-11-15(14)21)12-17(25)24(23-18)13-8-4-3-5-9-13/h3-12H,2H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDZDGOTGNGYKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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